Structural Uniqueness: Integrated Isoxazole–Enaminone Scaffold Versus Monofunctional Precursors
The target compound is the only readily purchasable chemical entity that covalently combines the 5-methyl-3-phenylisoxazole core with a (E)-3-(dimethylamino)propenoyl group at the 4‑position. In contrast, the commonly available analogs 5-methyl-3-phenylisoxazole (CAS 37928-17-9) and 3-(dimethylamino)-1-phenylprop-2-en-1-one (CAS 5349-79-1) lack either the enaminone side chain or the isoxazole ring, respectively. The integrated scaffold is documented in the patent literature as a privileged template for anticonvulsant isoxazolyl enaminones, with NMR evidence confirming a distinct vinyl proton chemical shift range (δ 6.01–6.25 ppm) that differs from non‑isoxazole enaminones (δ ~5.48 ppm) [1].
| Evidence Dimension | Scaffold architecture (presence of both 5-methyl-3-phenylisoxazole and 4-enaminone moieties) |
|---|---|
| Target Compound Data | Contains 5-methyl-3-phenylisoxazole ring with (E)-3-(dimethylamino)propenoyl at C4; vinyl proton δ 6.01–6.25 ppm (class range) [1] |
| Comparator Or Baseline | 5-Methyl-3-phenylisoxazole (lacks enaminone); 3-(dimethylamino)-1-phenylprop-2-en-1-one (lacks isoxazole); non‑isoxazole enaminones (vinyl proton δ ~5.48 ppm) [1] |
| Quantified Difference | Unique covalent integration of both pharmacophoric elements in a single molecule; vinyl proton deshielded by approximately +0.53–0.77 ppm versus non‑isoxazole enaminones [1] |
| Conditions | Structural analysis by 1H NMR (solvent not specified in patent); class-level comparison from U.S. Patent 5,580,894 [1] |
Why This Matters
Procuring the pre‑assembled scaffold avoids the need for in‑house multi‑step synthesis (condensation of the acetyl‑isoxazole with DMF‑DMA), saving 2–3 synthetic steps and ensuring regiochemical fidelity at the isoxazole C4 position.
- [1] Scott, K. R., Edafiogho, I. O., & Roberts, R. R. (1996). U.S. Patent No. 5,580,894. Isoxazolyl enaminones. http://www.everypatent.com/comp/pat5580894.html View Source
